Glycyrrhizin
Overview
Description
Glycyrrhizin, also known as glycyrrhizic acid, is the chief sweet-tasting constituent of Glycyrrhiza glabra (liquorice) root . Structurally, it is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics . Its aglycone is enoxolone . It’s a triterpenoid saponin that is the glucosiduronide derivative of 3beta-hydroxy-11-oxoolean-12-en-30-oic acid .
Synthesis Analysis
Glycyrrhizin biosynthesis involves several enzymes, including cytochrome P450s and glycosyltransferases . A study identified 16 enzymes of the 18 total steps of the glycyrrhizin skeleton synthesis pathway . Another study revealed differences in flavonoid and terpenoid synthesis between Glycyrrhiza uralensis (licorice) leaves and roots .
Molecular Structure Analysis
The molecular formula of Glycyrrhizin is C42H62O16 . The structure of Glycyrrhizin has been analyzed using spectroscopic and molecular dynamics characterization . Further studies have been conducted to understand the flavonoid and triterpenoid synthesis in Glycyrrhiza uralensis .
Chemical Reactions Analysis
After oral ingestion, glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver .
Physical And Chemical Properties Analysis
Glycyrrhizin has a molar mass of 822.942 g·mol−1 . It is soluble in water at 1–10 mg/mL (20 °C) . More detailed physicochemical characterization of Glycyrrhizin can be found in various studies .
Scientific Research Applications
1. Glycyrrhizin and Glycyrrhiza Uralensis
Glycyrrhizin, derived from Glycyrrhiza uralensis Fisch (licorice), is not only a natural sweetener but also has significant pharmaceutical applications. Research has identified genes that may contribute to the biosynthesis of glycyrrhizin, potentially linked to its anti-tumor and detoxifying activities. This study contributes to understanding the genetic foundation of Glycyrrhiza uralensis Fisch's pharmaceutical uses (Kim et al., 2011).
2. Glycyrrhizin in Topical Drug Delivery
Glycyrrhizin has been incorporated into unsaturated fatty acid vesicles to enhance its antioxidant activity when used topically. This natural compound, known for its anti-inflammatory properties, showed improved percutaneous permeation and biocompatibility in human studies, suggesting potential in treating topical diseases (Cristiano et al., 2021).
3. Neuroprotective Effects
Glycyrrhizin demonstrates therapeutic potential against various neurological disorders, attributed to its inhibition of HMGB1 expression and release, and downregulation of inflammatory cytokines. Its effectiveness spans conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Paudel et al., 2020).
4. Impact on Cell Membrane Permeability and Elasticity
Glycyrrhizin affects the functional properties of biomembranes, increasing permeability and decreasing elasticity, which provides insight into its mechanism of enhancing bioavailability of certain drugs (Selyutina et al., 2016).
5. Antioxidant Properties
Glycyrrhizin has shown capabilities as an antioxidant, particularly against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, which may contribute to its therapeutic application in chronic liver diseases (Imai et al., 2013).
6. Glycyrrhizin in Treating Metabolic Syndrome
In a study on rats with metabolic syndrome, glycyrrhizin administration led to improved insulin resistance, reduced hyperglycemia and dyslipidemia, and lowered oxidative stress. This indicates glycyrrhizin's potential in addressing complications of metabolic syndrome (Sil, Ray, & Chakraborti, 2013).
7. Effects on Gut Hypoxia and Reperfusion Injury
Glycyrrhizin demonstrated protective effects in a model of ischemia/reperfusion injury of the gut, reducing inflammatory responses and oxidative stress markers. This study suggests glycyrrhizin's potential in mitigating gut tissue injury caused by ischemia/reperfusion (Di Paola et al., 2009).
8. Glycyrrhizin's Antiviral Properties
Glycyrrhizin exhibits antiviral effects against various viruses, including HIV, hepatitis B and C viruses, and SARS-coronavirus. Its broad antiviral activity makes it a significant compound in the study and treatment of viral infections (Fiore et al., 2007).
Future Directions
Recent advances in the pharmacological activities of Glycyrrhizin suggest its potential as a natural alternative for current therapy to exterminate new emerging disorders with mild side effects . The focus of future research is on the molecular mechanism of licorice extracts and their pharmacologic activities . There is also interest in developing novel analogs and nano-formulations of these compounds to overcome their low bioavailability and poor aqueous solubility .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-QWBHMCJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047006 | |
Record name | Glycyrrhizin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8047006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline] | |
Record name | Glycyrrhizin | |
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Boiling Point |
Decomposes at 200 ºC | |
Record name | Glycyrrhizic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13751 | |
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Solubility |
Easily soluble in hot water, Freely sol in hot water, alcohol; practically insol in ether, SLIGHTLY SOL IN ETHER | |
Record name | Glycyrrhizic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13751 | |
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Record name | GLYCYRRHIZIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Glycyrrhizic acid can be found in the alpha and beta forms. The alpha form is predominant in the liver and duodenum and thus, it is thought that the anti-inflammatory liver effect of this drug are mainly due to the action of this isomer. Glycyrrhizic acid anti-inflammatory effect is generated via suppression of TNF alpha and caspase 3. It also inhibits the translocation of NFkB into the nuclei and conjugates free radicals. Some studies have shown a glycyrrhizic-driven inhibition of CD4+ T cell proliferation via JNK, ERK and PI3K/AKT. The antiviral activity of glycyrrhizic acid includes the inhibition of viral replication and immune regulation. The antiviral activity of glycyrrhizic acid seems to be of a broad spectrum and be able to cover several different viral types such as vaccinia virus, herpes simplex virus, Newcastle disease virus and vesicular stomatitis virus. The effect of glycyrrhizic acid on metabolism is thought to be related to its inhibitory activity towards 11-beta-hydroxysteroid dehydrogenase type 1 which in turn decreases the activity of hexose-6-phosphate dehydrogenase. On the other hand, some studies have shown a potential lipoprotein lipase induction in non-hepatic tissues and thus it is suggested to enhance dyslipidemic conditions., GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY. | |
Record name | Glycyrrhizic acid | |
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Product Name |
Glycyrrhizin | |
Color/Form |
Crystals from glacial acetic acid, PLATES OR PRISMS FROM ACETIC ACID | |
CAS RN |
1405-86-3 | |
Record name | Glycyrrhizic acid | |
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Record name | Glycyrrhizic acid | |
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Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl- | |
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Record name | Glycyrrhizin | |
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Record name | Glycyrrhizic acid | |
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Record name | GLYCYRRHIZIN | |
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Record name | GLYCYRRHIZIN | |
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Melting Point |
220 °C decomposes | |
Record name | Glycyrrhizic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | GLYCYRRHIZIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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